molecular formula C9H17F2O4P B120131 Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate CAS No. 50889-46-8

Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate

Cat. No. B120131
CAS RN: 50889-46-8
M. Wt: 258.2 g/mol
InChI Key: CISDEVRDMKWPCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate is a pharmaceutical intermediate . It is mainly used for the synthesis of prostaglandin analogs such as lubiprostone, a prostaglandin E1 derivative used in the treatment of chronic idiopathic constipation .

It is used as a synthetic intermediate in the production of prostaglandin analogs .


Molecular Structure Analysis

The molecular formula of Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate is C9H17F2O4P . The molecular weight is 258.20 g/mol .


Chemical Reactions Analysis

As a pharmaceutical intermediate, this compound is used in laboratory research and development processes, as well as in the chemical medicine synthesis process .


Physical And Chemical Properties Analysis

Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate is a liquid at 20 degrees Celsius . It has a boiling point of 110 °C at 0.4 mmHg and a flash point of 136 °C . The refractive index is 1.42 .

Scientific Research Applications

Organic Synthesis Catalyst

Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate is utilized as a catalyst in organic synthesis, particularly in the addition reactions of compounds such as allylic, olefinic, and acetylenic substrates. Its role as a catalyst helps in the formation of carbon-carbon bonds, which is a fundamental step in constructing complex organic molecules .

Intermediate for Pharmaceutical Compounds

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its unique structure, featuring a difluoro and phosphonate group, allows for the introduction of these functional groups into target molecules, which can be pivotal in the development of new drugs .

Material Science

In material science, Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate can be applied to modify surface properties of materials. Its ability to introduce fluorine atoms can be exploited to enhance the hydrophobicity of surfaces, which is beneficial in creating water-resistant coatings .

Agricultural Chemistry

The compound’s phosphonate group is structurally similar to phosphate, which is essential for plant growth. Therefore, it can be used in the design of novel agrochemicals, such as herbicides or fungicides, to improve crop protection and yield .

Flame Retardants

Due to the presence of phosphorus and fluorine, Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate can be incorporated into flame retardant formulations. These elements contribute to the flame-retarding action by promoting char formation and inhibiting the combustion process .

Chemical Research

Researchers often use this compound as a reagent to study various chemical reactions, including those that involve phosphorus or fluorine transfer. It’s a valuable tool for understanding reaction mechanisms and developing new synthetic methodologies .

Polymer Chemistry

In polymer chemistry, Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate can be used to introduce phosphonate ester groups into polymers, which can alter their physical properties, such as thermal stability and solubility .

Biochemistry Research

Lastly, in biochemistry, the compound can be used to mimic the structure of natural biomolecules, which can be useful in studying enzyme-substrate interactions and designing enzyme inhibitors that have therapeutic potential .

Safety And Hazards

The compound is hygroscopic , meaning it absorbs moisture from the air. It should be stored under inert gas to avoid moisture . The safety data sheet (SDS) provides more detailed safety and hazard information .

Future Directions

As a pharmaceutical intermediate, Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate has potential applications in the synthesis of various pharmaceuticals . Its use in the synthesis of prostaglandin analogs suggests it may have a role in the development of treatments for conditions like chronic idiopathic constipation .

properties

IUPAC Name

1-dimethoxyphosphoryl-3,3-difluoroheptan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17F2O4P/c1-4-5-6-9(10,11)8(12)7-16(13,14-2)15-3/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CISDEVRDMKWPCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)CP(=O)(OC)OC)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17F2O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30455903
Record name Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30455903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate

CAS RN

50889-46-8
Record name Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30455903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl P-(3,3-difluoro-2-oxoheptyl)phosphonate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJ9VWU5KVU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A solution of dimethyl methylphosphonoate (6.5 g, 80 mmol, 2.2 equiv) in tetrahydrofuran (100 mL) was cooled to −78° C. and n-butyllithium (2.5 M in hexanes, 14 mL, 36 mmol, 1 equiv) was added dropwise. The solution was stirred at −78° C. for 30 min and ethyl 2,2-difluorohexanoate (6.5 g, 36 mmol, 1 equiv) was added dropwise. The solution was stirred at −78° C. for 1 h and warmed to 0° C. over 1 h. Pentane (100 mL) was added followed by the dropwise addition of 2M H2SO4 to pH=6. The aqueous layer was separated and extracted with pentane (3×15 mL). The organics were combined, dried over sodium sulfate, filtered, and concentrated to dryness under vacuum on a rotary evaporator. The crude oil was purified by column chromatography using methyl tert-butyl ether as eluant to afford 4.1 g of 26 as a yellow oil (44%).
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step Two
Quantity
6.5 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Name
Yield
44%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.